Cas no 52779-76-7 (1-(3-bromo-2-methylphenyl)ethan-1-one)
1-(3-bromo-2-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-2-methylphenyl)ethanone
- 1-(3-bromo-2-methylphenyl)ethan-1-one
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- MDL: MFCD22573012
- Inchi: 1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
- InChI Key: LBNWYNIGDUWAOQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(C)=O)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
1-(3-bromo-2-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328458-25g |
1-(3-bromo-2-methylphenyl)ethanone |
52779-76-7 | 95%+ | 25g |
$1012 | 2021-08-18 | |
| TRC | B814718-50mg |
1-(3-bromo-2-methylphenyl)ethanone |
52779-76-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814718-100mg |
1-(3-bromo-2-methylphenyl)ethanone |
52779-76-7 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814718-500mg |
1-(3-bromo-2-methylphenyl)ethanone |
52779-76-7 | 500mg |
$ 230.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1189545-5g |
3'-Bromo-2'-methylacetophenone |
52779-76-7 | 95% | 5g |
$430 | 2023-09-03 | |
| eNovation Chemicals LLC | D288153-1g |
1-(3-Bromo-2-methylphenyl)ethanone |
52779-76-7 | 95% | 1g |
$285 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1003527-5g |
1-(3-bromo-2-methylphenyl)ethan-1-one |
52779-76-7 | 95% | 5g |
$700 | 2024-07-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B931418-100mg |
1-(3-Bromo-2-methylphenyl)ethanone |
52779-76-7 | 97% | 100mg |
¥160.20 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B931418-250mg |
1-(3-Bromo-2-methylphenyl)ethanone |
52779-76-7 | 97% | 250mg |
¥292.50 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B931418-1g |
1-(3-Bromo-2-methylphenyl)ethanone |
52779-76-7 | 97% | 1g |
¥732.60 | 2022-09-02 |
1-(3-bromo-2-methylphenyl)ethan-1-one Suppliers
1-(3-bromo-2-methylphenyl)ethan-1-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-(3-bromo-2-methylphenyl)ethan-1-one
1-(3-Bromo-2-Methylphenyl)ethan-1-one: A Comprehensive Overview
1-(3-Bromo-2-methylphenyl)ethan-1-one (CAS No. 52779-76-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as α-bromo-α-methylacetophenone, is a brominated derivative of acetophenone and has been extensively studied for its potential applications in drug discovery and synthetic chemistry.
The chemical structure of 1-(3-bromo-2-methylphenyl)ethan-1-one features a bromine atom and a methyl group attached to the aromatic ring, which imparts unique reactivity and functional properties. These characteristics make it an attractive starting material for the synthesis of various bioactive molecules and intermediates in the development of new pharmaceuticals.
Recent advancements in synthetic methodologies have enabled the efficient and scalable production of 1-(3-bromo-2-methylphenyl)ethan-1-one. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have significantly improved the yield and purity of the final product. These methods have not only enhanced the synthetic accessibility of the compound but also expanded its potential applications in both academic and industrial settings.
In the context of medicinal chemistry, 1-(3-bromo-2-methylphenyl)ethan-1-one has been explored as a key intermediate in the synthesis of compounds with diverse biological activities. For instance, it has been used to synthesize derivatives with anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that certain derivatives of this compound exhibit potent inhibitory effects on specific enzymes and receptors, making them promising candidates for further drug development.
One area of particular interest is the use of 1-(3-bromo-2-methylphenyl)ethan-1-one in the development of inhibitors for kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell proliferation. Kinase inhibitors have shown great promise in treating a range of diseases, particularly cancers. Recent research has identified several derivatives of 1-(3-bromo-2-methylphenyl)ethan-1-one that effectively inhibit specific kinases, thereby providing new leads for therapeutic interventions.
Beyond its applications in drug discovery, 1-(3-bromo-2-methylphenyl)ethan-1-one has also found utility in other areas of chemical research. For example, it has been used as a building block in the synthesis of advanced materials and polymers with unique physical and chemical properties. The bromine atom in the molecule can be readily functionalized through various chemical transformations, allowing for the creation of a wide array of derivatives with tailored functionalities.
In terms of safety and handling, it is important to note that while 1-(3-bromo-2-methylphenyl)ethan-1-one is not classified as a hazardous material, it should still be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety in laboratory settings.
The future outlook for 1-(3-bromo-2-methylphenyl)ethan-1-one is promising. Ongoing research continues to uncover new applications and derivatives with enhanced biological activities. As synthetic methods continue to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutics and advanced materials.
In conclusion, 1-(3-bromo-2-methylphenyl)ethan-1-one (CAS No. 52779-76-7) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an essential building block for the synthesis of bioactive molecules and advanced materials. As research in these areas continues to advance, the potential uses and benefits of this compound are expected to expand further.
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